molecular formula C15H10Cl2N2O2S B1676016 Mdivi-1 CAS No. 338967-87-6

Mdivi-1

Cat. No.: B1676016
CAS No.: 338967-87-6
M. Wt: 353.2 g/mol
InChI Key: NZJKEVWTYMOYOR-UHFFFAOYSA-N
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Description

Mitochondrial division inhibitor 1, commonly referred to as Mdivi-1, is a small molecule inhibitor that targets the mitochondrial division dynamin protein. This compound is known for its ability to inhibit mitochondrial fission, a process crucial for maintaining mitochondrial function and cellular homeostasis. Mitochondrial division inhibitor 1 has been extensively studied for its potential therapeutic applications in various diseases, particularly those involving mitochondrial dysfunction, such as neurodegenerative diseases and cancer .

Mechanism of Action

Mode of Action

Mdivi-1 acts by inhibiting the GTPase activity of DRP1, thereby preventing mitochondrial fission . This inhibition leads to the induction of mitochondrial fusion, altering the morphology and function of mitochondria . This compound also exhibits affinity to tubulin, inhibits tubulin polymerization, and disrupts spindle assembly when cells enter mitosis .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases mitochondrial oxidative metabolism in cancer cells, leading to impaired cell proliferation . It also reduces the enrichment of tricarboxylic acid (TCA) cycle intermediates in treated cells . Furthermore, this compound has been found to have antioxidant activity, which may contribute to its effects .

Pharmacokinetics

It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of DRP1 by this compound leads to several cellular effects. It induces mitochondrial fusion, alters mitochondrial morphology, and decreases oxidative metabolism . This results in decreased cell proliferation, particularly in cancer cells . This compound also induces spindle abnormalities and mitotic arrest, enhancing the cytotoxic effects of other drugs like taxol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, nutrient alterations can affect mitochondrial dynamics, which in turn can influence the effects of this compound . .

Preparation Methods

The synthesis of mitochondrial division inhibitor 1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Mitochondrial division inhibitor 1 undergoes several types of chemical reactions, including:

    Oxidation: Mitochondrial division inhibitor 1 can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of mitochondrial division inhibitor 1 involve the addition of hydrogen atoms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. .

Comparison with Similar Compounds

Mitochondrial division inhibitor 1 is unique in its ability to selectively inhibit mitochondrial fission. Similar compounds include:

Mitochondrial division inhibitor 1 stands out due to its specific targeting of the mitochondrial division dynamin protein and its broad range of potential therapeutic applications.

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEVWTYMOYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396940
Record name Mdivi-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338967-87-6
Record name Mdivi-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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